molecular formula C21H19ClN2O4 B11651944 Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B11651944
M. Wt: 398.8 g/mol
InChI Key: SJOOHEOUMSHTLN-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This reaction is followed by treatment with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the chloro and amino positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

ethyl 7-chloro-4-(4-methoxycarbonylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H19ClN2O4/c1-4-28-21(26)16-11-23-18-12(2)17(22)10-9-15(18)19(16)24-14-7-5-13(6-8-14)20(25)27-3/h5-11H,4H2,1-3H3,(H,23,24)

InChI Key

SJOOHEOUMSHTLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)OC)Cl)C

Origin of Product

United States

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